molecular formula C9H8ClN3O2S B8671303 N-(Carbamoylcarbamothioyl)-4-chlorobenzamide CAS No. 73924-31-9

N-(Carbamoylcarbamothioyl)-4-chlorobenzamide

Cat. No. B8671303
CAS RN: 73924-31-9
M. Wt: 257.70 g/mol
InChI Key: IVFMTEDKQMFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09162994B2

Procedure details

4-Chlorobenzoyl isothiocyanate (395 mg) and 600 mg urea (5 equiv) were mixed in 30 mL of acetone and stirred at reflux for 1 day. The reaction was concentrated and the residue slurried in diethyl ether. The residue was collected by filtration and washed with diethyl ether. The white solid was dissolved in ethyl acetate (10 ml) and the resultant solution washed with water (10 ml) and brine (10 ml), dried over MgSO4, filtered and concentrated to a white solid (0.35 g, 1.4 mmol, 70% yield.
Quantity
395 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([N:8]=[C:9]=[S:10])=[O:7])=[CH:4][CH:3]=1.[NH2:13][C:14]([NH2:16])=[O:15]>CC(C)=O>[C:14]([NH:16][C:9]([NH:8][C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([Cl:1])=[CH:3][CH:4]=1)=[S:10])(=[O:15])[NH2:13]

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)N=C=S)C=C1
Name
Quantity
600 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 day
Duration
1 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The white solid was dissolved in ethyl acetate (10 ml)
WASH
Type
WASH
Details
the resultant solution washed with water (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid (0.35 g, 1.4 mmol, 70% yield

Outcomes

Product
Name
Type
Smiles
C(N)(=O)NC(=S)NC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.